1-Hept-6-enoxy-4-methylbenzene

Description

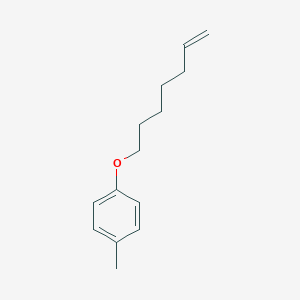

1-Hept-6-enoxy-4-methylbenzene is an aromatic ether characterized by a benzene ring substituted with a methyl group at the para-position and a hept-6-enoxy chain (a seven-carbon alkyl group with a terminal double bond) at the ortho-position. This compound is structurally notable for its combination of aromaticity, hydrophobic alkyl chain, and unsaturation, which influence its reactivity and physical properties.

Properties

IUPAC Name |

1-hept-6-enoxy-4-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O/c1-3-4-5-6-7-12-15-14-10-8-13(2)9-11-14/h3,8-11H,1,4-7,12H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLLXDEARLHCNLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCCCCCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Chain Length and Unsaturation: 1-(Hex-5-en-2-yl)-4-methylbenzene

- Structure : 1-(Hex-5-en-2-yl)-4-methylbenzene features a six-carbon chain (hexene) with a double bond at position 5, directly attached to the benzene ring via a carbon-carbon bond.

- Key Differences: Chain Length: The hept-6-enoxy group in the target compound has a longer carbon chain (7 vs. Substituent Linkage: The heptenoxy group is attached via an ether oxygen, whereas the hexenyl group in 1-(hex-5-en-2-yl)-4-methylbenzene is directly bonded to the ring. This ether linkage introduces polarity and hydrogen-bonding capacity, which may enhance solubility in alcohols or ethers compared to purely hydrocarbon analogs .

Ether vs. Direct Alkene Substituents: 1-Bromo-4-(3-((5-Phenylpent-4-yn-1-yl)oxy)propyl)benzene

- Structure : This compound () contains a bromine substituent and a propyloxy-linked phenylpentynyl chain.

- Key Differences: Functional Groups: The target compound lacks the bromine and alkyne moieties but shares the ether oxygen. The absence of electronegative bromine reduces its susceptibility to nucleophilic substitution. Synthetic Complexity: The compound in was synthesized with a 34% yield via alkylation, suggesting that similar methods could apply to 1-hept-6-enoxy-4-methylbenzene. However, the presence of a terminal alkene in the target compound may require protection during synthesis to avoid side reactions .

Substituent Effects: Methoxy vs. Methyl Groups

- Example : 1-Methoxy-4-((m-tolyl)ethynyl)benzene () contains a methoxy group and an ethynyl substituent.

- Key Differences: Electron Donation: The methyl group in this compound donates electron density via inductive effects, while methoxy groups (e.g., in ) donate via resonance, significantly activating the ring toward electrophilic substitution. Reactivity: The ethynyl group in introduces sp-hybridized carbon, enabling click chemistry or cycloadditions, whereas the heptenoxy chain in the target compound may undergo hydroamination or oxidation at the double bond .

Research Findings and Characterization

- Synthetic Insights: Ether formation via alkylation (e.g., NaH-mediated reactions in ) is a viable route for synthesizing this compound. However, the terminal alkene may require protection to prevent polymerization or oxidation during synthesis . Palladium-catalyzed coupling (as in ) could modify the benzene ring post-synthesis, enabling diversification of the target compound .

- Spectroscopic Data: 1H NMR: In analogous compounds (), ether-linked protons resonate at δ 3.40–3.54 ppm, while aromatic protons appear at δ 7.04–7.41 ppm. The terminal alkene protons in this compound would likely show signals near δ 5.0–5.5 ppm . GC-MS: A molecular ion peak at m/z 356 was observed for a brominated analog (), suggesting that the target compound (MW 204.31) would produce a corresponding [M]+ signal .

- This underscores the need for further testing of this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.